

Application Notes and Protocols for Bilr 355 (BBI-355) in Preclinical Research

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Compound of Interest

Compound Name: Bilr 355

Cat. No.: B1667070

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Introduction

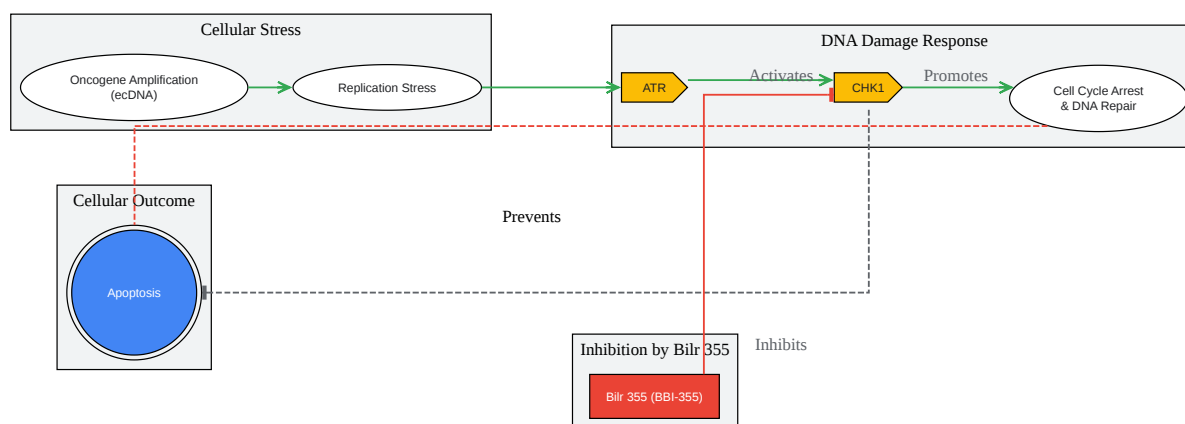
Bilr 355, also known as BBI-355, is an orally bioavailable, potent, and selective small molecule inhibitor of Checkpoint Kinase 1 (CHK1).[1][2] It is under development for the treatment of cancers characterized by oncogene amplification, particularly those driven by extrachromosomal DNA (ecDNA).[1][3] Preclinical studies have demonstrated that BBI-355 exhibits significant anti-tumor activity, both as a single agent and in combination with targeted therapies, in various cancer models.[1][4] These application notes provide an overview of the available preclinical data on the dosing and administration of **Bilr 355**, along with generalized protocols for its use in preclinical research.

Mechanism of Action

Bilr 355 targets the CHK1 protein, a critical component of the DNA damage response (DDR) pathway.[2] Cancer cells with high levels of oncogene amplification, especially on ecDNA, experience increased replication stress and are highly dependent on CHK1 for survival.[2] By inhibiting CHK1, **Bilr 355** disrupts DNA damage repair, leading to catastrophic genomic instability and selective cancer cell death.[2]

Signaling Pathway

The signaling pathway influenced by **Bilr 355** involves the cellular response to DNA replication stress. In cancer cells with high oncogene amplification, there is an elevated level of replication stress. This stress activates the ATR (Ataxia Telangiectasia and Rad3-related) kinase, which in turn phosphorylates and activates CHK1. Activated CHK1 then orchestrates cell cycle arrest and DNA repair to allow the cell to cope with the stress. **Bilr 355** directly inhibits CHK1, preventing these downstream effects and leading to an accumulation of DNA damage, cell cycle progression with damaged DNA, and ultimately, apoptosis.



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Bilr 355 inhibits CHK1, leading to cancer cell apoptosis.

Preclinical Data Summary

While specific dosing regimens from preclinical studies are not publicly available, the following tables summarize the types of studies conducted and the general findings.

In Vitro Studies

Parameter	Description	Reference
Cell Lines	Various cancer cell lines with known oncogene amplifications.	[4]
Assays	Antiproliferation assays, immunoblotting for pharmacodynamic markers (e.g., pCHK1-S345).	[5]
Key Findings	Demonstrated potent antiproliferative activity.	[6]
Induced pharmacodynamic markers of CHK1 inhibition.	[5]	

In Vivo Studies

Parameter	Description	Reference
Animal Models	Xenograft and patient-derived xenograft (PDX) models of various cancers, including gastric cancer.	[1][7]
Administration	Oral (PO).	[1]
Dosing Schedule	Both continuous and intermittent schedules have been explored.	[8]
Key Findings	Showed single-agent and combination anti-tumor efficacy.	[4]
Achieved complete and durable tumor regressions in some models.		
Demonstrated a dose-dependent increase in plasma exposure.		
Induced the pharmacodynamic biomarker pCHK1-S345 in tumor tissues.		

Experimental Protocols

The following are generalized protocols based on the available information. Researchers should optimize these protocols for their specific experimental systems.

In Vitro Antiproliferation Assay

Objective: To determine the concentration of **Bilr 355** required to inhibit the proliferation of cancer cell lines.

Materials:

- Cancer cell lines of interest
- Complete cell culture medium
- **Bilr 355** (BBI-355) stock solution (e.g., in DMSO)
- 96-well cell culture plates
- Cell proliferation reagent (e.g., CellTiter-Glo®, MTT)
- Plate reader

Protocol:

- Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Prepare serial dilutions of **Bilr 355** in a complete culture medium.
- Remove the existing medium from the cells and add the medium containing different concentrations of **Bilr 355**. Include a vehicle control (e.g., DMSO).
- Incubate the plate for a specified period (e.g., 72 hours).
- Add the cell proliferation reagent according to the manufacturer's instructions.
- Measure the signal (e.g., luminescence, absorbance) using a plate reader.
- Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the log of the drug concentration.

In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of **Bilr 355** in a xenograft mouse model.

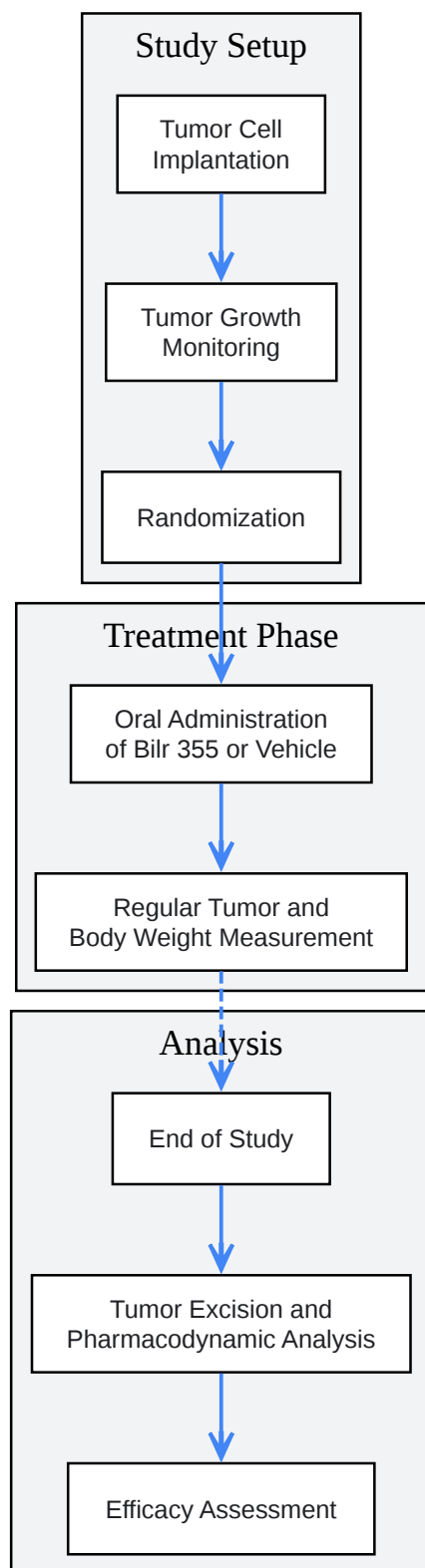
Materials:

- Immunocompromised mice (e.g., nude, SCID)

- Cancer cells for tumor implantation
- **Bilr 355** (BBI-355) formulated for oral administration
- Vehicle control
- Calipers for tumor measurement
- Animal balance

Protocol:

- Implant cancer cells subcutaneously into the flank of the mice.
- Monitor tumor growth. Once tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Administer **Bilr 355** orally at the desired dose and schedule. Administer the vehicle to the control group.
- Measure tumor volume and body weight regularly (e.g., twice weekly).
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
- Plot the mean tumor volume over time for each group to assess anti-tumor efficacy.



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Workflow for an in vivo xenograft efficacy study.

Pharmacodynamic Analysis

Objective: To assess the in vivo target engagement of **Bilr 355** by measuring the induction of pCHK1-S345 in tumor tissue.

Materials:

- Tumor samples from the in vivo efficacy study
- Lysis buffer
- Protein quantification assay (e.g., BCA)
- SDS-PAGE gels
- Western blot apparatus
- Primary antibodies (anti-pCHK1-S345, anti-total CHK1, loading control)
- Secondary antibodies
- Chemiluminescent substrate
- Imaging system

Protocol:

- Homogenize tumor tissues in lysis buffer to extract proteins.
- Quantify the protein concentration of the lysates.
- Separate the proteins by SDS-PAGE and transfer them to a membrane.
- Block the membrane and incubate with the primary antibody against pCHK1-S345.
- Wash the membrane and incubate with the appropriate secondary antibody.
- Detect the signal using a chemiluminescent substrate and an imaging system.

- Strip and re-probe the membrane for total CHK1 and a loading control to ensure equal protein loading.

Conclusion

Bilr 355 (BBI-355) is a promising CHK1 inhibitor with demonstrated preclinical activity against cancers with oncogene amplification. The provided generalized protocols offer a starting point for researchers to investigate its efficacy and mechanism of action in their own preclinical models. Further optimization of dosing and administration schedules will be crucial for translating these preclinical findings into clinical success.

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